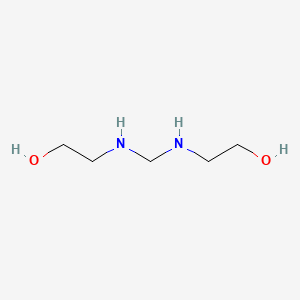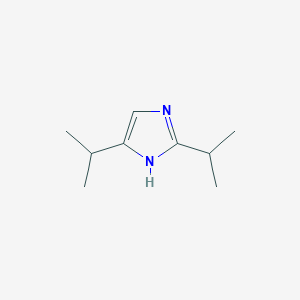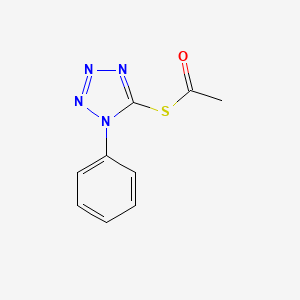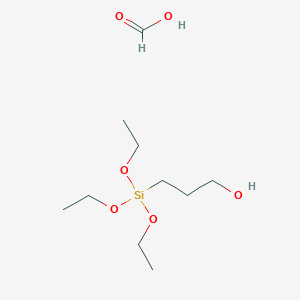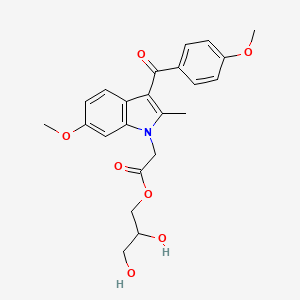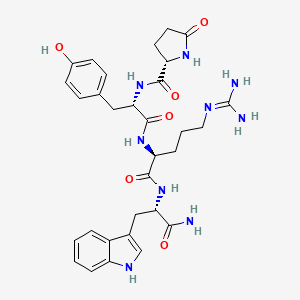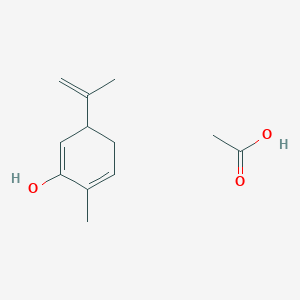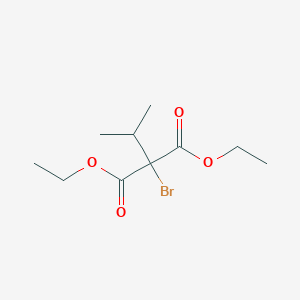
Diethyl bromo(propan-2-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl bromo(propan-2-yl)propanedioate is a chemical compound with the molecular formula C10H17BrO4. It is also known as diethyl 2-bromo-2-(propan-2-yl)malonate. This compound is a derivative of malonic acid and is characterized by the presence of a bromine atom and two ethyl ester groups. It is commonly used in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl bromo(propan-2-yl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Diethyl bromo(propan-2-yl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form diethyl (propan-2-yl)propanedioate.
Oxidation Reactions: Oxidation can lead to the formation of this compound derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted malonates.
Reduction: Formation of diethyl (propan-2-yl)propanedioate.
Oxidation: Formation of oxidized derivatives with various functional groups.
科学的研究の応用
Diethyl bromo(propan-2-yl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of diethyl bromo(propan-2-yl)propanedioate involves the formation of reactive intermediates that can undergo various chemical transformations. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The compound can also form enolate ions, which participate in alkylation and other reactions .
類似化合物との比較
Similar Compounds
Diethyl malonate: Lacks the bromine atom and is less reactive in substitution reactions.
Diethyl 2-bromomalonate: Similar structure but without the isopropyl group.
Diethyl propanedioate: Basic structure without any substituents.
Uniqueness
Diethyl bromo(propan-2-yl)propanedioate is unique due to the presence of both the bromine atom and the isopropyl group, which enhance its reactivity and versatility in organic synthesis compared to its analogs .
特性
CAS番号 |
38214-19-6 |
|---|---|
分子式 |
C10H17BrO4 |
分子量 |
281.14 g/mol |
IUPAC名 |
diethyl 2-bromo-2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C10H17BrO4/c1-5-14-8(12)10(11,7(3)4)9(13)15-6-2/h7H,5-6H2,1-4H3 |
InChIキー |
HLGCJSHMPWUXOZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C)C)(C(=O)OCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


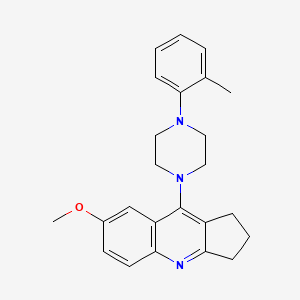
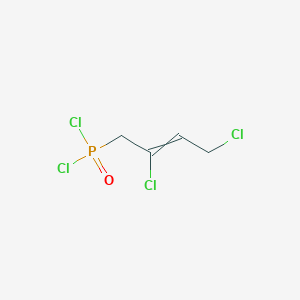
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
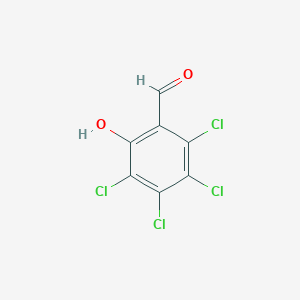
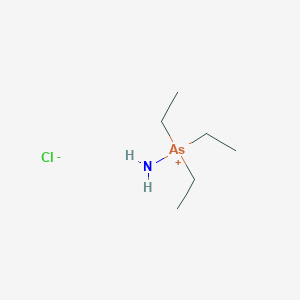
![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
